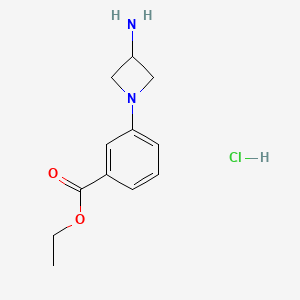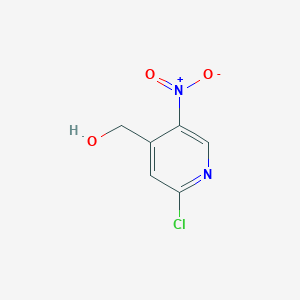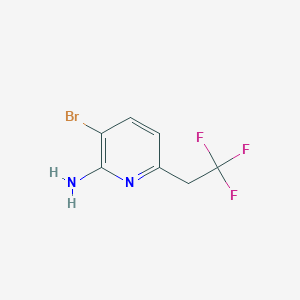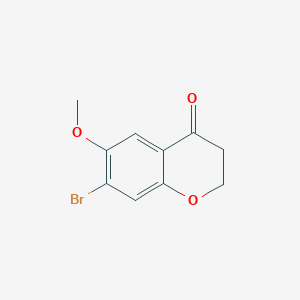![molecular formula C17H25NO4 B13026408 Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate](/img/structure/B13026408.png)
Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate is a complex organic compound that features a furan ring, an azepane ring, and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of furan-2-carbaldehyde with an appropriate azepane derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the product is purified through techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The furan ring and azepane moiety may play crucial roles in binding to these targets and influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate is unique due to the presence of both a furan ring and an azepane ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C17H25NO4 |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-10-6-4-5-8-13(18)12-14(19)15-9-7-11-21-15/h7,9,11,13H,4-6,8,10,12H2,1-3H3 |
InChI-Schlüssel |
XBXWJPBHCAWUBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCCC1CC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B13026326.png)

![Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13026337.png)


![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B13026351.png)
![(2R)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13026352.png)

![5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole](/img/structure/B13026368.png)


![ethyl3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13026385.png)


